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Compound of Interest

Compound Name: DL-O-Methylserine

Cat. No.: B1266423 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical

characteristics of DL-O-Methylserine. The information presented herein is intended to support

research, development, and quality control activities involving this important serine derivative.

Data is presented in a structured format for clarity and ease of comparison, and detailed

experimental protocols are provided for key analytical procedures.

Core Physicochemical Properties
DL-O-Methylserine (CAS RN: 19794-53-7) is a racemic mixture of D-O-Methylserine and L-O-

Methylserine.[1] It is a derivative of the amino acid serine where the hydrogen of the hydroxyl

group is replaced by a methyl group.[2] This modification imparts unique properties relevant to

its use as a pharmaceutical intermediate, particularly in the synthesis of D-serine transporter

inhibitors which have applications in treating visual system disorders.[3]

Quantitative Data Summary
The following table summarizes the key physicochemical properties of DL-O-Methylserine
compiled from various sources.
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Property Value References

Molecular Formula C₄H₉NO₃ [2][4][5]

Molecular Weight 119.12 g/mol [2][4][5]

Melting Point 210-215 °C [1][2]

Boiling Point 260.6 °C at 760 mmHg [1][2]

Density 1.195 - 1.2 g/cm³ [1][2]

pKa (acidic) ~2.10 - 2.21 [2]

pKa (basic) ~8.82

Water Solubility Soluble [2]

LogP -0.35 [1]

Appearance White to off-white powder/solid [6]

Experimental Protocols
The following sections detail standardized methodologies for the determination of key

physicochemical parameters of DL-O-Methylserine.

Determination of pKa by Potentiometric Titration
This protocol describes the determination of the acid dissociation constants (pKa) of DL-O-
Methylserine in an aqueous solution using potentiometric titration with a strong base.

Materials:

DL-O-Methylserine

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

Standardized 0.1 M Hydrochloric Acid (HCl) solution

Deionized water
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pH meter with a combination glass electrode

Magnetic stirrer and stir bar

Buret (50 mL)

Beaker (250 mL)

Procedure:

Sample Preparation: Accurately weigh approximately 100 mg of DL-O-Methylserine and

dissolve it in 100 mL of deionized water in a 250 mL beaker.

Initial pH Adjustment: Place the beaker on a magnetic stirrer and immerse the calibrated pH

electrode into the solution. While stirring, slowly add 0.1 M HCl from a buret until the pH of

the solution is below 2.0. This ensures that both the carboxyl and amino groups are fully

protonated.

Titration with NaOH: Fill a clean buret with the standardized 0.1 M NaOH solution. Add the

NaOH solution in small increments (e.g., 0.5 mL) to the DL-O-Methylserine solution.

Data Recording: After each addition of NaOH, allow the pH reading to stabilize and record

the pH and the total volume of NaOH added.

Endpoint Determination: Continue the titration until the pH of the solution is above 11. The

titration curve will show two inflection points, corresponding to the pKa of the carboxyl group

and the amino group.

Data Analysis: Plot the pH of the solution (y-axis) against the volume of NaOH added (x-axis)

to generate a titration curve. The pKa values are determined from the pH at the half-

equivalence points. The first pKa (pKa₁) corresponds to the carboxyl group, and the second

pKa (pKa₂) corresponds to the amino group.

Determination of Aqueous Solubility
This protocol outlines a method to determine the solubility of DL-O-Methylserine in water at a

specific temperature.
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Materials:

DL-O-Methylserine

Deionized water

Thermostatic shaker bath

Centrifuge

Analytical balance

Volumetric flasks

Pipettes

HPLC system with a suitable detector (e.g., UV-Vis or Refractive Index) or a

spectrophotometer.

Procedure:

Sample Preparation: Add an excess amount of DL-O-Methylserine to a known volume of

deionized water in a sealed container. The excess solid should be clearly visible.

Equilibration: Place the container in a thermostatic shaker bath set to the desired

temperature (e.g., 25 °C). Shake the mixture for a sufficient time (e.g., 24-48 hours) to

ensure that equilibrium is reached.

Phase Separation: After equilibration, centrifuge the suspension at a high speed to separate

the undissolved solid from the saturated solution.

Sample Analysis: Carefully withdraw a known volume of the clear supernatant. Dilute the

supernatant with a known volume of deionized water.

Quantification: Analyze the concentration of DL-O-Methylserine in the diluted solution using

a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.
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Calculation: Calculate the solubility of DL-O-Methylserine in g/L or mol/L based on the

measured concentration and the dilution factor.

Signaling Pathway and Synthetic Workflow
D-Serine Signaling Pathway and the Role of Transporter
Inhibitors
DL-O-Methylserine is a precursor in the synthesis of inhibitors of D-serine transporters. D-

serine is a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor, playing a

significant role in excitatory neurotransmission, synaptic plasticity, and neurodevelopment.[7][8]

The concentration of D-serine in the synaptic cleft is tightly regulated by D-serine transporters.

Inhibitors of these transporters can modulate NMDA receptor activity, which is a therapeutic

target for various neurological and psychiatric disorders, including those affecting the visual

system.[9][10][11]
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D-Serine signaling at the NMDA receptor and inhibition of reuptake.

General Synthetic Workflow for DL-O-Methylserine
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The synthesis of DL-O-Methylserine can be achieved through various routes. A common

laboratory-scale synthesis involves the methylation of a suitable serine derivative. The following

diagram illustrates a generalized workflow.
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Generalized synthetic workflow for DL-O-Methylserine.

Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and purity assessment of

DL-O-Methylserine.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of DL-O-Methylserine is expected to show

characteristic signals for the methoxy group protons (-OCH₃), the alpha-proton (-CH), and

the beta-protons (-CH₂-). The chemical shifts of these protons will be influenced by the

solvent and the pH of the solution.

¹³C NMR: The carbon NMR spectrum will display distinct signals for the four carbon atoms

present in the molecule: the carboxyl carbon, the alpha-carbon, the beta-carbon, and the

methoxy carbon.

Infrared (IR) Spectroscopy
The IR spectrum of DL-O-Methylserine will exhibit characteristic absorption bands

corresponding to its functional groups. Key expected vibrations include:

O-H stretching (from the carboxylic acid group, often broad)

N-H stretching (from the amino group)

C-H stretching (from the alkyl and methoxy groups)

C=O stretching (from the carboxyl group)

C-O stretching (from the ether and carboxylic acid groups)

N-H bending

Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation

pattern of DL-O-Methylserine.

Electrospray Ionization (ESI): In positive ion mode, the protonated molecule [M+H]⁺ would

be expected at m/z 120.1.

Fragmentation Pattern: Tandem mass spectrometry (MS/MS) would reveal characteristic

fragment ions resulting from the loss of small neutral molecules such as water (H₂O), carbon
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monoxide (CO), and formaldehyde (CH₂O). The fragmentation pattern can provide valuable

structural information. Common fragmentation pathways for amino acids include cleavage of

the Cα-Cβ bond and decarboxylation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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